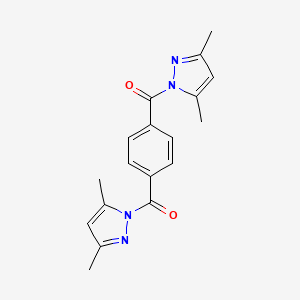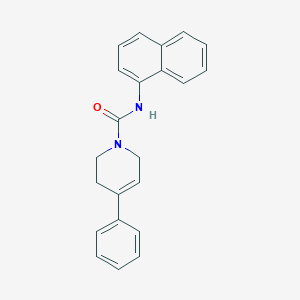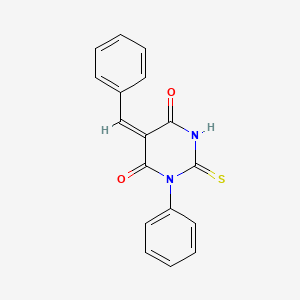![molecular formula C21H19ClN2O2S B5700848 4-chloro-N-(2-methylphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5700848.png)
4-chloro-N-(2-methylphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-methylphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of drug development. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-methylphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or receptors involved in disease processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has the ability to induce cell death in certain cancer cell lines. It has also been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases. Additionally, it has been suggested that this compound may have neuroprotective effects and could be investigated as a potential treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-chloro-N-(2-methylphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide in laboratory experiments is its relatively low toxicity. However, one of the limitations is that it is not very soluble in water, which can make it difficult to work with in some experiments.
Future Directions
There are several potential future directions for research involving 4-chloro-N-(2-methylphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide. One direction is to investigate its potential use as an anti-cancer agent in vivo. Another direction is to explore its potential use in the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to better understand its mechanism of action and to optimize its synthesis method for increased efficiency and yield.
Conclusion:
In conclusion, 4-chloro-N-(2-methylphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide is a chemical compound that has potential applications in the field of drug development. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound for use in disease treatment.
Synthesis Methods
The synthesis of 4-chloro-N-(2-methylphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide involves the reaction of 4-chloro-N-(2-methylphenyl)benzenesulfonamide with 4-methylbenzenecarboxylic acid anhydride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified through recrystallization.
Scientific Research Applications
This compound has been extensively studied for its potential applications in the field of drug development. It has been shown to have activity against certain cancer cell lines and has been investigated as a potential anti-cancer agent. It has also been studied for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-chloro-N-(2-methylphenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2S/c1-15-7-13-19(14-8-15)27(25,26)24-21(17-9-11-18(22)12-10-17)23-20-6-4-3-5-16(20)2/h3-14H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEFJJLSMRZOPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)Cl)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=C(C=C2)Cl)\NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-oxo-4-(1-piperidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5700784.png)

![4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine](/img/structure/B5700799.png)
![methyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B5700805.png)
![2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5700809.png)



![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5700838.png)
![1-benzyl-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5700845.png)


![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5700877.png)
![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-4-bromobenzamide](/img/structure/B5700878.png)